Cas no 940-31-8 (2-phenoxypropanoic acid)

2-phenoxypropanoic acid structure
2-phenoxypropanoic acid structure
Nome del prodotto:2-phenoxypropanoic acid
Numero CAS:940-31-8
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00002643
CID:40362
PubChem ID:13658

2-phenoxypropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenoxypropanoic acid
    • 2-Phenoxypropionic acid
    • Alpha-Methylphenoxyacetic Acid
    • 2-Phenoxypropionic A
    • 2-Phenoxypropionicacid Solution
    • (+/-)-2-phenyloxypropanoic acid
    • (2RS)-2-phenoxypropionic acid
    • 2-Phenoxy-propanoic acid
    • 2-phenoxy-propanoicaci
    • 2-phenoxy-propionicaci
    • 2-Phenoxypropionsure
    • acidephenoxy-2-propionique
    • a-Phenoxypropionic acid
    • DL-2-PHENOXYPROPIONIC ACID
    • phenoxypropanoic acid
    • phenoxypropionic acid
    • Propionic acid,2-phenoxy
    • α-Methylphenoxyacetic Acid
    • Propanoic acid, 2-phenoxy-
    • alpha-Phenoxypropionic acid
    • Acide phenoxy-2-propionique
    • PROPIONIC ACID, 2-PHENOXY-
    • Acide phenoxy-2-propionique [French]
    • .alpha.-Phenoxypropionic acid
    • .alpha.-Methylphenoxyacetic acid
    • SXERGJJQSKIUIC-UHFFFAOYSA-N
    • (S)-2-phenoxypropanoic acid
    • Propanoic acid, phen
    • 2-Phenoxypropanoic acid (ACI)
    • Propionic acid, 2-phenoxy- (7CI, 8CI)
    • (±)-2-Phenoxypropionic acid
    • 2-PPA
    • DL
    • NSC 1866
    • NSC 404102
    • α-Phenoxypropionic acid
    • ChemDiv3_001384
    • SR-01000423857
    • EINECS 213-370-5
    • STK397471
    • SR-01000423857-1
    • Propionic acid, 2-phenoxy-(VAN) (8CI)
    • NSC1866
    • DTXSID10870812
    • AI3-17384
    • Propionic acid, 2-phenoxy- (VAN)
    • AKOS000103747
    • AKOS016050270
    • AR3815
    • alpha-Phenoxypropinic acid
    • MFCD00002643
    • HMS1476O20
    • 2-POPA
    • W-100218
    • 2-phenoxy-propionic acid
    • BBL002385
    • NSC-404102
    • AN-651/40401218
    • F0722-6589
    • NS00014738
    • EN300-18286
    • 2-Phenoxypropionicacid
    • Z57825333
    • 2-Phenoxypropanoicacid
    • Propionic acid, 2-phenoxy-(VAN)
    • P0318
    • ALBB-000255
    • 2-Phenoxypropionic acid, >=98%
    • BS-3903
    • AB89135
    • NCGC00180553-01
    • SY049728
    • NSC-1866
    • 2-phenoxy propionic acid
    • Propanoic acid, 2-phenoxy-, (.+/-.)-
    • SCHEMBL43054
    • 940-31-8
    • DTXCID60818502
    • 2-Phenoxypropanoic acid #
    • CS-W021018
    • 1912-21-6
    • NSC404102
    • BRD-A44629442-001-01-5
    • CHEBI:169988
    • EU-0070543
    • IDI1_020350
    • 2-phenoxypropanoic acid
    • MDL: MFCD00002643
    • Inchi: 1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
    • Chiave InChI: SXERGJJQSKIUIC-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)OC1C=CC=CC=1)O
    • BRN: 3198799

Proprietà calcolate

  • Massa esatta: 166.06300
  • Massa monoisotopica: 166.062994177g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 150
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5
  • Carica superficiale: 0
  • XLogP3: 1.7

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.1708 (rough estimate)
  • Punto di fusione: 114.0 to 117.0 deg-C
  • Punto di ebollizione: 265 °C(lit.)
  • Punto di infiammabilità: 265°C
  • Indice di rifrazione: 1.5500 (estimate)
  • PSA: 46.53000
  • LogP: 1.53850
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

2-phenoxypropanoic acid Informazioni sulla sicurezza

2-phenoxypropanoic acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

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2-phenoxypropanoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 °C; 24 h, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazines with 2-phenoxy carbonyl chlorides
Vakarov, Sergey A.; Gruzdev, Dmitry A.; Sadretdinova, Liliya Sh.; Chulakov, Evgeny N.; Pervova, Marina G.; et al, Tetrahedron: Asymmetry, 2015, 26(5-6), 312-319

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 h, rt
Riferimento
Preparation of substituted pyrimidinamines as inhibitors to target HIV-1 Nef-CD80/CD86 interactions for therapeutic intervention
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2… Solvents: Methanol ;  24 h, 0.6 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Riferimento
Preparation of spiro phosphine-oxazoline iridium(I) complexes as catalyst for asymmetric hydrogenation of unsaturated carboxylic acids
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 - 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic Herbicides
Colombo, Danilo ; Albergati, Alessia ; Ferrandi, Erica E. ; Tessaro, Davide ; Gatti, Francesco G. ; et al, European Journal of Organic Chemistry, 2022, 2022(25),

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 65 °C
1.2 pH 4
Riferimento
Process for preparation of 2-phenoxypropionyl chloride as key intermediate of fenoxanil from phenol and 2-chloropropionic acid
, China, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Benzene ,  Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  3.5 h, 50 °C
1.2 Reagents: Hydrochloric acid ;  pH 1 - 2
Riferimento
Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism
Zhou, Dan ; Deng, Wenting; Zhou, Junhan; Deng, Hongying; Zheng, Jianxian; et al, International Journal of Food Properties, 2023, 26(1), 108-121

Synthetic Routes 7

Condizioni di reazione
Riferimento
Enantioselective hydrolysis of (aryloxy)propionic esters by bovine serum albumin: enhancement in selectivity by β-cyclodextrin
Kamal, Ahmed; Ramalingam, T.; Venugopal, N., Tetrahedron: Asymmetry, 1991, 2(1), 39-42

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  5 - 60 min, < 0 °C
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 - 12 h, reflux
Riferimento
Compounds for use in treating neuromuscular disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
Riferimento
Synthesis and herbicidal activity of 12-(aryloxyacyloxyimino)-1,15-pentadecanelactone derivatives
Meng, Xiang-Qing; Zhang, Jian-Jun; Liang, Xiao-Mei; Zhu, Wei-Juan; Dong, Yan-Hong; et al, Journal of Agricultural and Food Chemistry, 2009, 57(2), 610-617

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 80 °C; 3 h, 75 - 80 °C
Riferimento
Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents
Guo, Jing; Chen, Xiao-Feng; Liu, Jing; Lin, Hong-Yan; Han, Hong-Wei; et al, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Routes 11

Condizioni di reazione
Riferimento
A 2-Propanol Treatment Increases the Enantioselectivity of Candida rugosa Lipase toward Esters of Chiral Carboxylic Acids
Colton, Ian J.; Ahmed, Sharmin N.; Kazlauskas, Romas J., Journal of Organic Chemistry, 1995, 60(1), 212-17

Synthetic Routes 12

Condizioni di reazione
Riferimento
Direct α-lithiation of phenoxyacetic acid and electrophilic substitution
Adam, Waldemar; Fick, Hans Heinrich, Journal of Organic Chemistry, 1978, 43(4), 772-3

Synthetic Routes 13

Condizioni di reazione
Riferimento
A great improvement of the enantioselectivity of lipase-catalyzed hydrolysis and esterification using co-solvents as an additive
Nishigaki, Tomohiro; Yasufuku, Yoshitaka; Murakami, Sayuri; Ebara, Yasuhito; Ueji, Shin-ichi, Bulletin of the Chemical Society of Japan, 2008, 81(5), 617-622

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: [μ-(1,2-Diphenyl-1,2-ethanediyl)]disodium Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Solvents: Water ;  rt
Riferimento
Electron-transfer-induced reductive cleavage of chlorinated aryloxyalkanoic acids
Azzena, Ugo; Pittalis, Mario, Tetrahedron, 2011, 67(19), 3360-3362

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Access to Optically Enriched α-Aryloxycarboxylic Esters via Carbene-Catalyzed Dynamic Kinetic Resolution and Transesterification
Liu, Bin; Song, Runjiang; Xu, Jun; Majhi, Pankaj Kumar; Yang, Xing; et al, Organic Letters, 2020, 22(9), 3335-3338

Synthetic Routes 16

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Acyclic stereoselection. 23. Lactaldehyde enolate equivalents
Heathcock, Clayton H.; Pirrung, Michael C.; Young, Steven D.; Hagen, James P.; Jarvi, Esa T.; et al, Journal of the American Chemical Society, 1984, 106(26), 8161-74

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 25 °C
Riferimento
Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections
, United States, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Riferimento
Optimization of Benzoxazole-Based Inhibitors of Cryptosporidium parvum Inosine 5'-Monophosphate Dehydrogenase
Gorla, Suresh Kumar; Kavitha, Mandapati; Zhang, Minjia; Chin, James En Wai; Liu, Xiaoping; et al, Journal of Medicinal Chemistry, 2013, 56(10), 4028-4043

Synthetic Routes 20

Condizioni di reazione
Riferimento
Compounds and methods for treating mammalian gastrointestinal microbial infections
, World Intellectual Property Organization, , ,

2-phenoxypropanoic acid Raw materials

2-phenoxypropanoic acid Preparation Products

2-phenoxypropanoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:940-31-8)2-phenoxypropanoic acid
A844794
Purezza:99%
Quantità:500g
Prezzo ($):184.0